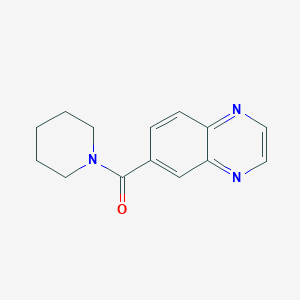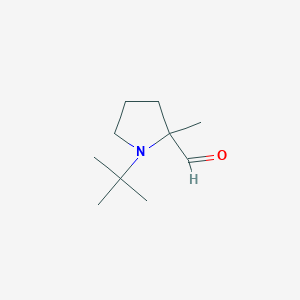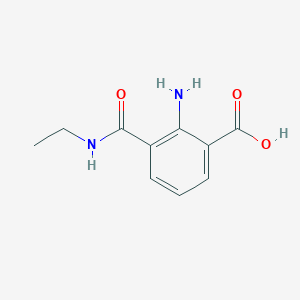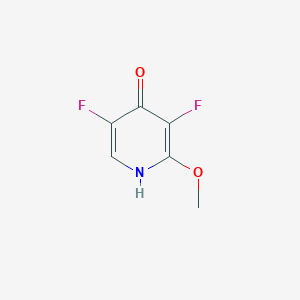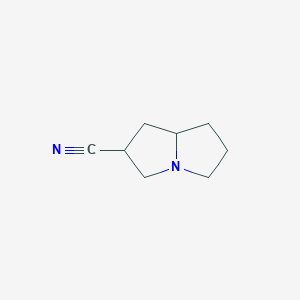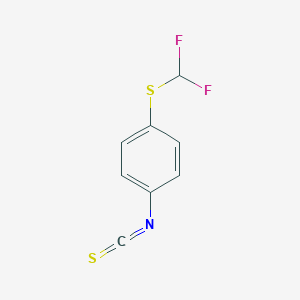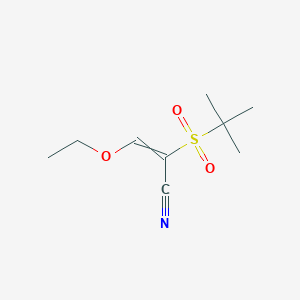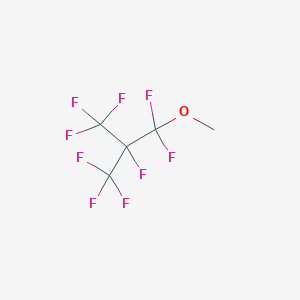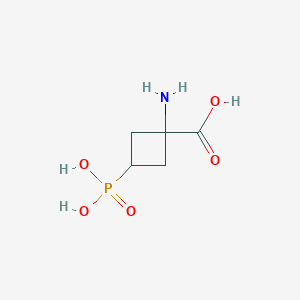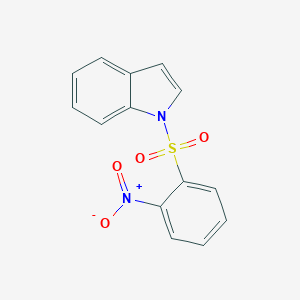
1H-Indole, 1-((2-nitrophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of indole and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various enzymes such as protein kinases, phosphodiesterases, and proteases. It has also been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- involves the inhibition of various enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. The inhibition of enzymes such as protein kinases can lead to the disruption of various signaling pathways in cells, which can have a profound effect on cellular function.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be a potent inhibitor of various enzymes, which makes it useful in studying the role of these enzymes in cellular function. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)-. One potential direction is the development of this compound as a cancer therapy. Further studies could be conducted to determine the efficacy of this compound in treating different types of cancer. Another potential direction is the study of the role of this compound in inflammation. Further studies could be conducted to determine the mechanism by which this compound exerts its anti-inflammatory effects. Finally, studies could be conducted to determine the potential toxicity of this compound in different cell types, which could help to determine its safety for use in future experiments.
Conclusion:
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various enzymes and has potential applications in cancer research and inflammation. While this compound has advantages in lab experiments, its potential toxicity could limit its use in certain experiments. Future studies could focus on the development of this compound as a cancer therapy, the study of its anti-inflammatory effects, and the determination of its potential toxicity in different cell types.
Métodos De Síntesis
The synthesis of 1H-Indole, 1-((2-nitrophenyl)sulfonyl)- involves the reaction of indole with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is a yellow solid that can be purified by recrystallization.
Propiedades
Número CAS |
173908-24-2 |
|---|---|
Nombre del producto |
1H-Indole, 1-((2-nitrophenyl)sulfonyl)- |
Fórmula molecular |
C14H10N2O4S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-10H |
Clave InChI |
HUQBHLJAJLUOMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Otros números CAS |
173908-24-2 |
Sinónimos |
1-[(2-Nitrophenyl)sulfonyl]-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



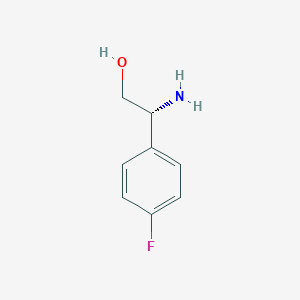
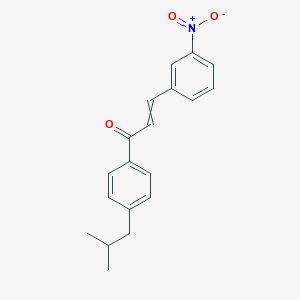
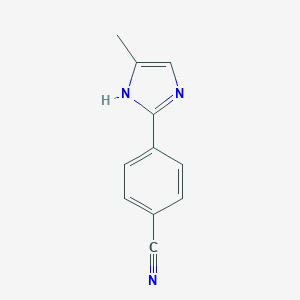
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
